molecular formula C20H12INO2 B3539813 6-(4-iodophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione

6-(4-iodophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione

Cat. No.: B3539813
M. Wt: 425.2 g/mol
InChI Key: GZIRWTUTKGXNED-UHFFFAOYSA-N
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Description

The compound “6-(4-iodophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione” is a derivative of azepine . Azepines are unsaturated heterocycles of seven atoms, with a nitrogen replacing a carbon at one position .


Synthesis Analysis

The synthesis of azepine structures often involves [1,7]-electrocyclization reactions of unsaturated azomethine ylides and azatriene anions . An Ir-catalyzed intramolecular asymmetric reductive amination (ARA) of bridged biaryl derivatives has been described . Using this unprecedented approach, synthetically useful dibenz[c,e]azepines containing both central and axial chiralities are obtained with excellent enantiocontrol .


Molecular Structure Analysis

The molecular structure of azepine derivatives like “this compound” is characterized by a seven-membered ring with a nitrogen atom . The atoms are numbered starting with the nitrogen .


Chemical Reactions Analysis

Azepine structures are synthesized through [1,7]-electrocyclization reactions of unsaturated azomethine ylides and azatriene anions . The Ir-catalyzed intramolecular asymmetric reductive amination (ARA) of bridged biaryl derivatives is another method used for the synthesis of dibenz[c,e]azepines .


Physical and Chemical Properties Analysis

The physical and chemical properties of azepine derivatives like “this compound” can vary. For instance, the parent compound 6,7-dihydro-5H-dibenz[c,e]azepine has a density of 1.1±0.1 g/cm3, a boiling point of 361.1±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .

Future Directions

Azepine derivatives have great pharmacological and therapeutic implications . They are key structural fragments in a wide range of biologically active compounds of natural and synthetic origin and are finding various applications not only in medicine and pharmacology, but also in organic synthesis . Therefore, methods for the synthesis of azepine structures, like other fundamental heterocycles, are constantly being developed and improved .

Properties

IUPAC Name

6-(4-iodophenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12INO2/c21-13-9-11-14(12-10-13)22-19(23)17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(22)24/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIRWTUTKGXNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-iodophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
Reactant of Route 2
6-(4-iodophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
Reactant of Route 3
6-(4-iodophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
Reactant of Route 4
6-(4-iodophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
Reactant of Route 5
Reactant of Route 5
6-(4-iodophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
Reactant of Route 6
Reactant of Route 6
6-(4-iodophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione

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